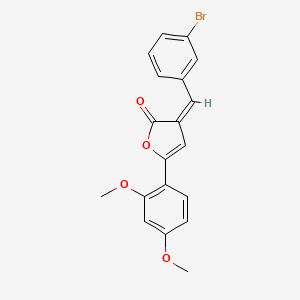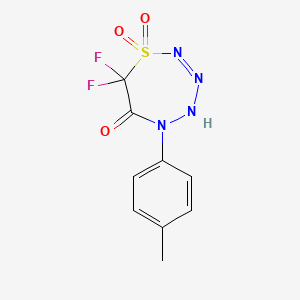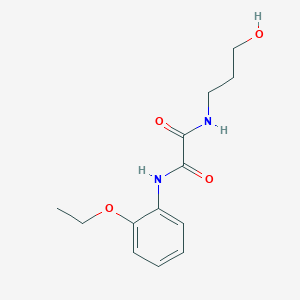![molecular formula C17H28N2 B5015216 (1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)
(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine” is also known as Phenampromid . It has a molecular formula of C17H26N2O and a molecular weight of 274.4011 . Other names for this compound include Propanamide, N-[1-methyl-2-(1-piperidinyl)ethyl]-N-phenyl-; Propionanilide, N-(1-methyl-2-piperidinoethyl)-; and N-(1-Methyl-2-piperidinoethyl)propionanilide .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a significant area of research in the pharmaceutical industry . Piperidines are important synthetic fragments for designing drugs and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C17H26N2O/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3 . The compound’s structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
The compound “this compound” has a refractive index of n20/D 1.524 (lit.) . It has a boiling point of 221 °C (lit.) and a density of 0.951 g/mL at 25 °C (lit.) .Safety and Hazards
The compound “(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine” is classified as Skin Corr. 1B under hazard classifications . It has a signal word of “Danger” and the hazard statement H314 . Precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .
Propiedades
IUPAC Name |
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-16(10-11-17-8-4-2-5-9-17)18-12-15-19-13-6-3-7-14-19/h2,4-5,8-9,16,18H,3,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPNGFUIAUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5015136.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5015144.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5015167.png)
![1-benzyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5015169.png)
![2-(4-bromophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5015181.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5015193.png)
![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5015219.png)
![N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5015225.png)

![6-amino-1-benzyl-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5015241.png)
